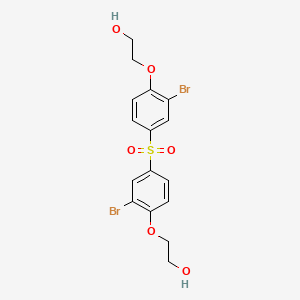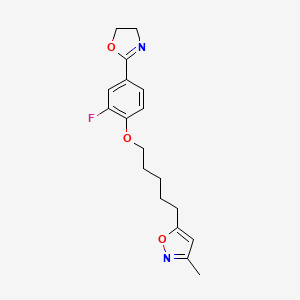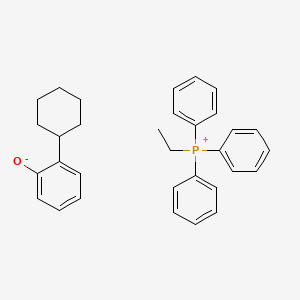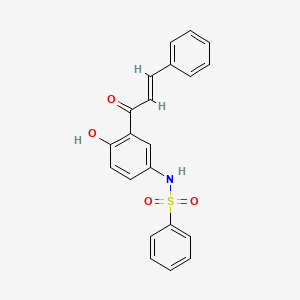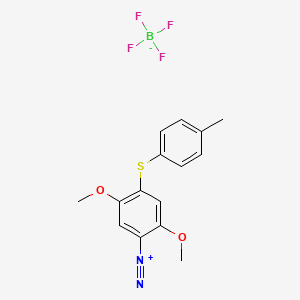
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate is a diazonium salt that is used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a diazonium group, methoxy groups, and a p-tolylthio group. It is often used in organic synthesis and has applications in the fields of chemistry, biology, and materials science .
Preparation Methods
The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) and tetrafluoroboric acid to form the diazonium salt . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines, leading to the formation of substituted aromatic compounds.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, tetrafluoroboric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate has a wide range of scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Biological Research: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals and cations, which can undergo various chemical transformations. The diazonium group is a key functional group that facilitates these reactions by acting as a leaving group and generating reactive species. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:
2,5-Dimethoxybenzenediazonium tetrafluoroborate: Lacks the p-tolylthio group, leading to different reactivity and applications.
4-((p-Tolyl)thio)benzenediazonium tetrafluoroborate: Lacks the methoxy groups, resulting in different electronic properties and reactivity.
2,5-Dimethoxy-4-((phenyl)thio)benzenediazonium tetrafluoroborate: Contains a phenylthio group instead of a p-tolylthio group, leading to variations in reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
27413-92-9 |
|---|---|
Molecular Formula |
C15H15BF4N2O2S |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
2,5-dimethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C15H15N2O2S.BF4/c1-10-4-6-11(7-5-10)20-15-9-13(18-2)12(17-16)8-14(15)19-3;2-1(3,4)5/h4-9H,1-3H3;/q+1;-1 |
InChI Key |
OATQTPAYCSQNHI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


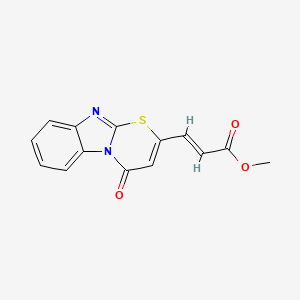
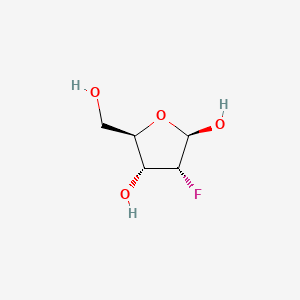
![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
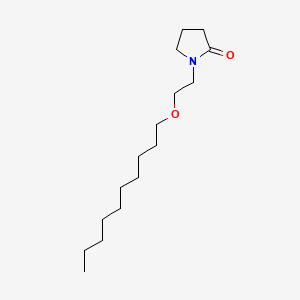
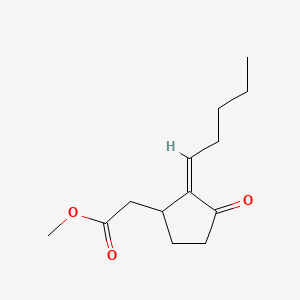
![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)

